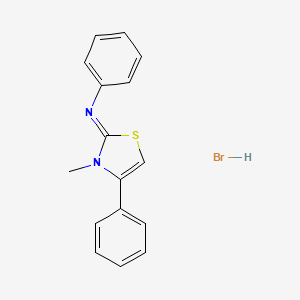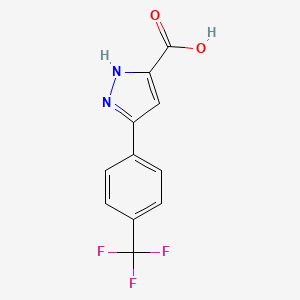
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl esters, such as the one , can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) as described in the first paper. The reaction proceeds at room temperature and under mild conditions, which could be advantageous for the synthesis of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester . Additionally, the second paper discusses a rational synthesis approach for a tert-butyl/cyano substituted benzene derivative, which could provide insights into the synthesis of cyano-substituted compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as the tert-butyl/cyano substituted benzene derivative mentioned in the second paper, has been characterized using techniques like X-ray crystallography, voltammetry, and electron paramagnetic resonance (EPR) spectroscopy . These techniques could similarly be applied to determine the molecular structure of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester, providing valuable information about its geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester are not detailed in the provided papers, the properties of tert-butyl esters and cyano-substituted compounds in general can be inferred. Tert-butyl esters are typically non-polar, volatile compounds with relatively low boiling points. The cyano group contributes to the polarity of the molecule and could affect its solubility in organic solvents. The fluorine atom could also impact the acidity of the compound, making the adjacent hydrogen atoms more acidic .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester is used in various chemical synthesis processes. For instance, it plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids, a process critical for producing optically active compounds (Laue et al., 2000). Additionally, it is involved in catalytic processes like the Zn-catalyzed tert-butyl nicotinate-directed amide cleavage, mimicking metallo-exopeptidase activity (Wybon et al., 2018).
Photolysis and Photodegradation Studies
This compound has been studied in the context of photolysis, particularly in environmental contexts. For example, the photodegradation of cyhalofop-butyl, a compound related to 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester, was studied to understand its behavior in aquatic systems (Pinna & Pusino, 2011).
Organic Electronic Applications
The compound is also significant in the development of organic electronic materials. Research involving organic dyes, including derivatives of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester, has been conducted to improve the photovoltaic performance of solid-state dye-sensitized solar cells (Kwon et al., 2012).
Medicinal Chemistry
In medicinal chemistry, the compound is used in the synthesis of various pharmaceutical intermediates. Research has shown its application in the preparation of compounds like tert-butyl α-fluoro-β-keto esters, which are important in the development of new drugs (Ding & Maruoka, 2009).
Environmental Chemistry
Lastly, the compound is relevant in environmental chemistry, particularly in the study of biomass-derived materials. For example, research on producing acid chloride derivatives from biomass-derived materials involves tert-butyl esters, showcasing the versatility of these compounds in sustainable chemistry applications (Dutta et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-(2-cyano-5-fluoropyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJEYMVDQOJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-fluoro-nicotinic acid tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)
![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)


![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)
![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)


![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)